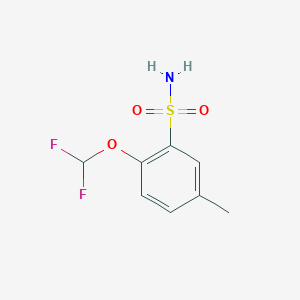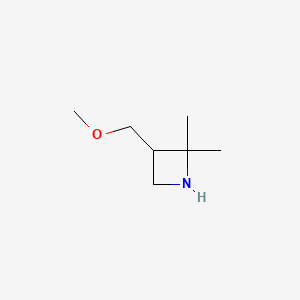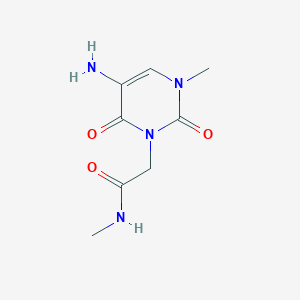
benzyl N-(2,3-dibromopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(2,3-dibromopropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2,3-dibromopropyl)carbamate typically involves the reaction of benzyl carbamate with 2,3-dibromopropanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate ester. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form benzyl carbamate and 2,3-dibromopropanol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Dehalogenated carbamates or alcohols.
科学的研究の応用
Benzyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzyl N-(2,3-dibromopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxyl group instead of bromine atoms.
Benzyl carbamate: Lacks the dibromopropyl group, making it less reactive.
N-(2,3-dibromopropyl)carbamate: Similar but without the benzyl group.
Uniqueness
Benzyl N-(2,3-dibromopropyl)carbamate is unique due to the presence of both benzyl and dibromopropyl groups, which confer distinct reactivity and potential applications. The dibromopropyl group allows for versatile chemical modifications, while the benzyl group provides stability and compatibility with various reaction conditions.
特性
分子式 |
C11H13Br2NO2 |
|---|---|
分子量 |
351.03 g/mol |
IUPAC名 |
benzyl N-(2,3-dibromopropyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO2/c12-6-10(13)7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChIキー |
NAEKDGWSHIGNNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)

![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)






